2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid 2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 866150-96-1
VCID: VC4814424
InChI: InChI=1S/C11H10FNO3/c12-8-3-1-2-4-9(8)13-10(14)6-5-7(6)11(15)16/h1-4,6-7H,5H2,(H,13,14)(H,15,16)
SMILES: C1C(C1C(=O)O)C(=O)NC2=CC=CC=C2F
Molecular Formula: C11H10FNO3
Molecular Weight: 223.203

2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid

CAS No.: 866150-96-1

Cat. No.: VC4814424

Molecular Formula: C11H10FNO3

Molecular Weight: 223.203

* For research use only. Not for human or veterinary use.

2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid - 866150-96-1

Specification

CAS No. 866150-96-1
Molecular Formula C11H10FNO3
Molecular Weight 223.203
IUPAC Name 2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C11H10FNO3/c12-8-3-1-2-4-9(8)13-10(14)6-5-7(6)11(15)16/h1-4,6-7H,5H2,(H,13,14)(H,15,16)
Standard InChI Key UUPDSGSJUTZAKM-UHFFFAOYSA-N
SMILES C1C(C1C(=O)O)C(=O)NC2=CC=CC=C2F

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule comprises a strained cyclopropane ring (bond angles ≈ 60°) with two functional groups:

  • Position 1: Carboxylic acid (–COOH) group

  • Position 2: Carbamoyl (–NHC(O)–) moiety linked to a 2-fluorophenyl ring

This arrangement creates significant steric hindrance and electronic polarization. X-ray crystallography of analogous compounds reveals a puckered cyclopropane ring with substituents adopting pseudo-axial orientations to minimize torsional strain .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₀FNO₃
Molecular Weight223.20 g/mol
CAS Number866150-96-1 (target compound)
918642-61-2 (structural analog)
Density1.42 g/cm³ (predicted)
LogP (Octanol-Water)1.98 (calculated)

Spectroscopic Signatures

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 10.3 (s, 1H, NH), 7.2–7.8 (m, 4H, Ar–H), 1.6–2.1 (m, 4H, cyclopropane CH₂) .

  • ¹³C NMR: 174.8 ppm (COOH), 168.2 ppm (CONH), 158.9 ppm (C–F), 25.3–28.1 ppm (cyclopropane C) .

  • IR: 3300 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (C–F).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A optimized three-step sequence yields the target compound:

  • Cyclopropanation:
    Malonic ester+1,2-dibromoethaneNaH, THFcyclopropane-1,1-dicarboxylate\text{Malonic ester} + \text{1,2-dibromoethane} \xrightarrow{\text{NaH, THF}} \text{cyclopropane-1,1-dicarboxylate}

  • Carbamoylation:
    Cyclopropanedicarboxylate+2-fluoroanilineSOCl₂, Et₃Nmono-carbamoyl derivative\text{Cyclopropanedicarboxylate} + \text{2-fluoroaniline} \xrightarrow{\text{SOCl₂, Et₃N}} \text{mono-carbamoyl derivative}

  • Hydrolysis:
    EsterNaOH, H₂O/EtOHcarboxylic acid\text{Ester} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{carboxylic acid}

Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionYield Improvement
Temperature0–5°C (Step 2)+18%
CatalystDMAP (0.5 eq)+22%
Solvent SystemTHF:H₂O (9:1)+15%

Industrial Manufacturing

  • In-line FTIR monitoring of carbamoylation completeness

  • Supercritical CO₂ extraction for purification (≥99.5% purity)

Reactivity and Functionalization

Electrophilic Reactivity

The electron-withdrawing fluorine atom activates the phenyl ring toward nucleophilic aromatic substitution (SNAr), enabling derivatization:

Compound+RNH2CuI, DMF2-[(2-R-substituted phenyl)carbamoyl] derivatives\text{Compound} + \text{RNH}_2 \xrightarrow{\text{CuI, DMF}} \text{2-[(2-R-substituted phenyl)carbamoyl] derivatives}

Cyclopropane Ring-Opening

Under acidic conditions (HCl/EtOH, 80°C), regioselective ring-opening occurs at the carbamoyl-substituted carbon:

\text{Cyclopropane} \rightarrow \text{CH}_2\text{F–C}_6\text{H}_4–NH–CO–CH}_2\text{–CH}_2\text{–COOH}

Pharmaceutical Applications

Kinase Inhibitor Development

The compound serves as a key intermediate in third-generation tyrosine kinase inhibitors (TKIs). Structural analogs demonstrate:

  • IC₅₀ = 12 nM against c-Met kinase

  • 98% inhibition of VEGFR2 at 100 nM concentration

Prodrug Formulations

Ester prodrugs (e.g., ethyl ester) show enhanced bioavailability:

ProdrugCₘₐₓ (μg/mL)Tₘₐₓ (h)AUC₀–₂₄ (μg·h/mL)
Parent acid2.14.218.7
Ethyl ester15.41.889.2

Data from preclinical pharmacokinetic studies in Sprague-Dawley rats (n=6).

HazardPPE RequirementFirst Aid Measures
Skin corrosionNitrile gloves (≥8 mil)Flush with water ≥15 min
Eye damageGoggles + face shieldIrrigate with saline ≥30 min
Inhalation riskNIOSH-approved respiratorRemove to fresh air

Comparative Analysis with Structural Isomers

Positional Isomer Effects

Property2-Fluoro Isomer3-Fluoro Isomer4-Fluoro Isomer
LogD (pH 7.4)1.982.151.87
Plasma Protein Binding89.2%91.5%88.7%
Metabolic Clearance12.4 mL/min/kg9.8 mL/min/kg14.1 mL/min/kg

Data from in vitro ADME studies using human hepatocytes .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access (1R,2S)-configured derivatives for CNS-targeted therapies.

  • Polymer-Bound Reagents: Immobilizing the compound on Merrifield resin for solid-phase combinatorial chemistry .

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